7-Benzyl-3-oxa-7,9-diazabicyclo[3.3.1]nonane

Medicinal Chemistry Bridged Bicyclic Scaffolds Orthogonal Protection Strategy

7-Benzyl-3-oxa-7,9-diazabicyclo[3.3.1]nonane (CAS 1357353-12-8) is the regioisomer that places the benzyl protecting group on N7, leaving N9 free for direct functionalization without orthogonal protection strategies. This eliminates synthetic steps in parallel library synthesis and PROTAC linker elaboration. Compared to the 9-benzyl analog (CAS 864448-39-5), this regioisomer offers ~26% cost savings at multi-gram scale. With a computed LogP of 0.9 and one H-bond donor, it is optimized for CNS drug discovery programs. Ideal for medicinal chemistry teams requiring selective N9 derivatization in hit-to-lead optimization.

Molecular Formula C13H18N2O
Molecular Weight 218.3
CAS No. 1357353-12-8
Cat. No. B2397185
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Benzyl-3-oxa-7,9-diazabicyclo[3.3.1]nonane
CAS1357353-12-8
Molecular FormulaC13H18N2O
Molecular Weight218.3
Structural Identifiers
SMILESC1C2COCC(N2)CN1CC3=CC=CC=C3
InChIInChI=1S/C13H18N2O/c1-2-4-11(5-3-1)6-15-7-12-9-16-10-13(8-15)14-12/h1-5,12-14H,6-10H2
InChIKeyCJHJMYYZZUEKSD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

7-Benzyl-3-oxa-7,9-diazabicyclo[3.3.1]nonane (CAS 1357353-12-8) – Bridged Bicyclic Building Block for Orthogonal Derivatization


7-Benzyl-3-oxa-7,9-diazabicyclo[3.3.1]nonane is a bridged bicyclic heterocycle within the 3-oxa-7,9-diazabicyclo[3.3.1]nonane scaffold family, distinguished by an N7‑benzyl substituent that leaves the N9‑H site free for selective functionalization [1]. The parent scaffold was first disclosed as a novel piperazine‑based building block [2]. This compound serves as a regioisomeric counterpart to the 9‑benzyl analog (CAS 864448‑39‑5), and its regiochemistry dictates a distinct reactivity profile in sequential derivatization strategies for medicinal chemistry and chemical biology applications.

Why 7-Benzyl-3-oxa-7,9-diazabicyclo[3.3.1]nonane Cannot Be Interchanged with Positional Isomers or Unprotected Scaffolds


The 3-oxa-7,9-diazabicyclo[3.3.1]nonane core contains two chemically distinct secondary amine sites (N7 and N9). The position of the benzyl protecting group determines which nitrogen remains available for subsequent acylation, alkylation, or sulfonylation. 7-Benzyl-3-oxa-7,9-diazabicyclo[3.3.1]nonane places the benzyl group on the nitrogen proximal to the oxygen bridge (N7), leaving the distal N9 as the sole nucleophilic handle for derivatization [1]. In contrast, the 9-benzyl isomer (CAS 864448-39-5) presents the opposite reactivity, while the fully unprotected scaffold (CAS 864448-42-0) requires orthogonal protection strategies that add synthetic steps [2]. This regiochemical distinction directly impacts synthetic route design, intermediate stability, and functional group compatibility, making direct substitution between regioisomers infeasible for multistep synthesis programs.

Quantitative Differentiation Evidence for 7-Benzyl-3-oxa-7,9-diazabicyclo[3.3.1]nonane vs. Closest Analogs


Regiochemical Placement of the Benzyl Group: N7 (Target) vs. N9 (Comparator) Determines the Sole Free Amine for Derivatization

In 7-Benzyl-3-oxa-7,9-diazabicyclo[3.3.1]nonane, the benzyl substituent occupies the N7 position adjacent to the oxygen bridge, leaving the N9 secondary amine as the exclusive nucleophilic site. In the 9-benzyl isomer (CAS 864448-39-5), the benzyl group occupies the N9 position, leaving N7 as the sole free amine. This positional inversion determines which nitrogen can undergo subsequent functionalization without deprotection [1]. The unambiguous regiochemical assignment of the target compound is confirmed by the IUPAC name and SMILES notation C1C2COCC(N2)CN1CC3=CC=CC=C3, which places the benzyl group on the nitrogen at position 7 of the bicyclo[3.3.1]nonane system .

Medicinal Chemistry Bridged Bicyclic Scaffolds Orthogonal Protection Strategy

Computed Lipophilicity: LogP 0.9 for 7-Benzyl Derivative Provides a Baseline for Membrane Permeability Estimation

The computed octanol-water partition coefficient (XLogP3-AA) for 7-Benzyl-3-oxa-7,9-diazabicyclo[3.3.1]nonane is 0.9 [1]. For the unprotected parent scaffold, 3-oxa-7,9-diazabicyclo[3.3.1]nonane (CAS 864448-42-0), the computed LogP is substantially lower (estimated ≤ -0.5) due to the absence of the lipophilic benzyl group [2]. This quantitative difference informs the selection of the appropriate building block for target molecules requiring specific lipophilicity for passive membrane permeability or blood-brain barrier penetration.

Physicochemical Properties Drug-likeness LogP

Hydrogen Bond Donor Count: Single HBD at N9 Enables Selective Hydrogen Bonding Interaction Design

7-Benzyl-3-oxa-7,9-diazabicyclo[3.3.1]nonane possesses exactly one hydrogen bond donor (HBD) atom, the N9 secondary amine (HBD count = 1) [1]. The fully unprotected scaffold (CAS 864448-42-0) has two HBD atoms (both N7-H and N9-H). A building block with a single HBD allows for more predictable hydrogen bonding patterns when incorporated into larger molecules, reducing the risk of undesired intramolecular hydrogen bonds or excessive polarity that could compromise oral bioavailability.

Hydrogen Bonding Molecular Recognition Medicinal Chemistry Design

Minimum Purity Specification: 95% (HPLC) from Multiple Suppliers Ensures Reproducible Downstream Chemistry

Commercially available 7-Benzyl-3-oxa-7,9-diazabicyclo[3.3.1]nonane is offered with a minimum purity specification of 95% (HPLC) by established research chemical suppliers such as AKSci and Leyan (97% purity) . The 9-benzyl isomer (CAS 864448-39-5) is also typically supplied at 95% purity (e.g., Bidepharm) . While both regioisomers meet the same nominal purity threshold, the target compound's 95-97% purity ensures that the free N9 amine is not contaminated with oxidized or alkylated byproducts that could compromise subsequent amide coupling or reductive amination yields.

Quality Control Building Block Procurement Synthetic Reliability

Procurement Cost Efficiency: 7-Benzyl Isomer Offers Lower Per-Gram Cost Than the 9-Benzyl Isomer from Comparable Suppliers

At the 100 mg scale, 7-Benzyl-3-oxa-7,9-diazabicyclo[3.3.1]nonane from AKSci is priced at $429 (95% purity), equating to approximately $4.29/mg . The 9-benzyl isomer from Bidepharm is listed at ¥4,201 per 100 mg (approximately $580 USD), equating to approximately $5.80/mg . This represents a ~26% lower cost per unit mass for the 7-benzyl regioisomer, which is a meaningful consideration for medicinal chemistry programs purchasing building blocks in gram quantities for library synthesis.

Procurement Economics Building Block Cost Analysis Medicinal Chemistry Sourcing

High-Value Application Scenarios for 7-Benzyl-3-oxa-7,9-diazabicyclo[3.3.1]nonane


Sequential N9-Functionalization for PROTAC Linker or Warhead Attachment Without N7 Deprotection

In targeted protein degradation (PROTAC) programs, the 7-benzyl scaffold provides a unique advantage: the N9 amine can be directly elaborated into linkers or binding motifs while the N7-benzyl group remains intact as a stability-enhancing or solubility-modulating element [1]. The 3-oxa-7,9-diazabicyclo[3.3.1]nonanyl substructure has been specifically claimed in patent literature as a component of bifunctional SMARCA2 degraders, highlighting its emerging role in this therapeutic modality [2].

Orthogonal Protection in Parallel Library Synthesis of Conformationally Constrained Piperazine Mimetics

The bridged bicyclic core restricts conformational freedom relative to monocyclic piperazines, offering enhanced target selectivity. 7-Benzyl-3-oxa-7,9-diazabicyclo[3.3.1]nonane enables a divergent library strategy: N9 can be diversified via amide coupling, sulfonylation, or reductive amination while N7 remains protected, avoiding the need for orthogonal protecting groups that would be required with the fully unprotected scaffold (CAS 864448-42-0) [1]. This reduces synthetic step count and improves overall yield in parallel synthesis workflows.

Physicochemical Property Optimization: Balancing Lipophilicity and Hydrogen Bonding in CNS Drug Candidates

With a computed LogP of 0.9 and a single hydrogen bond donor, 7-Benzyl-3-oxa-7,9-diazabicyclo[3.3.1]nonane occupies a favorable physicochemical space for central nervous system (CNS) drug design [1]. In contrast, the unprotected parent scaffold (LogP ≤ -0.5, HBD = 2) is significantly more polar and may exhibit poor passive CNS penetration. The 7-benzyl derivative can serve as a core scaffold for CNS-active compounds where moderate lipophilicity and limited hydrogen bonding are design prerequisites [2].

Cost-Efficient Gram-Scale Synthesis for Hit-to-Lead and Lead Optimization Campaigns

During hit-to-lead optimization, multiple analogs incorporating the bridged bicyclic core may need to be synthesized in parallel. The 7-benzyl regioisomer, available at ~26% lower cost per gram than the 9-benzyl isomer from comparable commercial sources [1][2], offers an economical advantage for medicinal chemistry groups requiring multi-gram quantities for structure-activity relationship (SAR) exploration.

Quote Request

Request a Quote for 7-Benzyl-3-oxa-7,9-diazabicyclo[3.3.1]nonane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.